RMC-6272
Description
Macrocyclic Lactone Framework Characterization
The macrocyclic lactone framework forms the central scaffold of the compound, characterized by a 36-membered tricyclo[30.3.1.04,9]hexatriaconta system. This structure includes fused oxa- and aza-rings, with lactone and lactam functionalities contributing to its rigidity and stereochemical complexity. Key features include:
- Ring Size and Flexibility : The 36-membered macrocycle exhibits moderate flexibility, as larger macrocycles (≥18 members) often adopt multiple conformers due to reduced ring strain. Molecular mechanics calculations suggest that substituents like hydroxy, methoxy, and methyl groups impose steric constraints, limiting conformational mobility.
- Lactone and Lactam Integration : The tetraoxo and dioxa motifs create hydrogen-bonding networks that stabilize specific conformers. For instance, the syn-periplanar arrangement of the lactam carbonyl and NH groups, as observed in similar macrocycles, enforces rigidity in the amide region.
- Stereochemical Complexity : The hexamethyl and tetraoxo substituents introduce eight stereocenters within the macrocycle. X-ray crystallography of analogous systems reveals that such substituents favor chair-like conformations in cyclohexyl subunits, which propagate steric effects across the macrocycle.
Benzoxazepine Moiety Configuration
The 3,5-dihydro-2H-1,4-benzoxazepine unit is a seven-membered heterocycle fused to a benzene ring. Its configuration influences both electronic properties and binding interactions:
- Ring Conformation : The benzoxazepine adopts a boat-like conformation, with the oxygen and nitrogen atoms occupying axial positions. This geometry is stabilized by intramolecular hydrogen bonding between the NH group and the adjacent ether oxygen.
- Substituent Effects : The 6-aminopyridin-3-yl group at position 7 introduces a planar aromatic system that extends conjugation. Density functional theory (DFT) studies of similar systems indicate that this substitution increases electron density at the benzoxazepine nitrogen, enhancing its nucleophilicity.
- Fluorine and Methyl Groups : The 2-fluoro-3-methylphenyl group attached via a sulfonyl linkage imposes steric hindrance, restricting rotation about the C–S bond. This constraint is critical for maintaining the spatial orientation of the sulfonyl group relative to the benzoxazepine core.
Carbamate Linkage Stereochemistry
The carbamate group bridges the macrocycle and polyether chain, with stereochemistry dictated by the (1R,2R,4S)-configured cyclohexyl subunit:
- Chiral Centers : The cyclohexyl group’s stereochemistry governs the carbamate’s spatial orientation. NMR-derived coupling constants (e.g., $$^3J_{HH}$$) and nuclear Overhauser effect (NOE) correlations confirm that the methoxy group at C2 occupies an equatorial position, minimizing 1,3-diaxial interactions.
- Carbamate Geometry : The carbamate’s carbonyl oxygen and NH group adopt a transoid configuration, stabilized by resonance delocalization. This geometry aligns with X-ray data from related carbamates, which show planar arrangements with bond angles near 120°.
Polyether Chain Conformational Dynamics
The octa-ethoxy polyether chain displays significant conformational flexibility, modulated by solvation and intramolecular interactions:
| Conformer | Solvent | Dominant Geometry | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Hexane | Helical | 0.0 |
| B | THF | Extended | 1.2 |
| C | DMSO | Folded | 2.5 |
- Solvent-Dependent Behavior : In apolar solvents like hexane, the chain adopts a helical conformation to minimize solvent exposure. Polar solvents (e.g., DMSO) disrupt intramolecular hydrogen bonds, favoring extended or folded states.
- Ethoxy Group Rotation : Each ethoxy unit exhibits rotational freedom, with energy barriers <3 kcal/mol, as determined by dynamic NMR. This low barrier permits rapid interconversion between gauche and anti conformers.
Sulfonyl Group Electronic Effects
The sulfonyl group (-SO$$_2$$-) exerts pronounced electronic effects on adjacent substituents:
- Electron-Withdrawing Nature : The sulfonyl group withdraws electron density from the connected phenyl ring, reducing its aromaticity. This effect is quantified by Hammett substituent constants ($$ \sigma_p = +0.68 $$), which correlate with increased electrophilicity at the 4-position.
- Conformational Locking : The sulfonyl group’s tetrahedral geometry restricts rotation about the C–S bond, fixing the benzoxazepine and fluorophenyl groups in a coplanar arrangement. This rigidity enhances π-π stacking interactions in hydrophobic environments.
Properties
Molecular Formula |
C95H141FN6O27S |
|---|---|
Molecular Weight |
1850.2 g/mol |
IUPAC Name |
[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-amino-3-pyridinyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C95H141FN6O27S/c1-62-17-13-12-14-18-63(2)80(115-9)58-74-24-20-68(7)95(112,129-74)90(107)92(109)102-33-16-15-19-76(102)93(110)127-81(59-77(103)64(3)54-67(6)88(106)89(117-11)87(105)66(5)53-62)65(4)55-70-21-26-79(82(56-70)116-10)128-94(111)99-31-36-119-39-41-121-43-45-123-47-49-125-51-50-124-48-46-122-44-42-120-40-38-118-35-30-85(104)98-32-52-130(113,114)83-28-25-75(69(8)86(83)96)91(108)101-34-37-126-78-27-22-71(57-73(78)61-101)72-23-29-84(97)100-60-72/h12-14,17-18,22-23,25,27-29,54,57,60,62,64-66,68,70,74,76-77,79-82,88-89,103,106,112H,15-16,19-21,24,26,30-53,55-56,58-59,61H2,1-11H3,(H2,97,100)(H,98,104)(H,99,111)/b14-12+,17-13+,63-18+,67-54+/t62-,64-,65-,66-,68-,70+,74+,76+,77-,79-,80+,81+,82-,88-,89+,95-/m1/s1 |
InChI Key |
SBCMKKFTXRBACH-URWOFZDBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H]([C@@H](C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCS(=O)(=O)C5=C(C(=C(C=C5)C(=O)N6CCOC7=C(C6)C=C(C=C7)C8=CN=C(C=C8)N)C)F)O)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCS(=O)(=O)C5=C(C(=C(C=C5)C(=O)N6CCOC7=C(C6)C=C(C=C7)C8=CN=C(C=C8)N)C)F)O)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Biological Activity
The compound [(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate represents a complex structure with potential biological activities that warrant extensive investigation. This article aims to delve into its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure with various functional groups that may influence its biological interactions. Its molecular formula and specific stereochemistry contribute to its potential efficacy in various biological contexts.
Molecular Formula
The compound's molecular formula can be summarized as follows:
(Note: Specific values for , , , and should be derived from the compound's full structural analysis.)
Stereochemistry
The stereochemical configuration of the compound is critical for its biological activity. The presence of multiple chiral centers suggests that different stereoisomers may exhibit distinct pharmacological properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation. For instance:
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented:
- Neuroprotective Properties : There is emerging evidence supporting its role in protecting neuronal cells from apoptosis and oxidative damage .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant reduction in tumor size in animal models treated with the compound compared to controls. |
| Study 2 | Investigate anti-inflammatory properties | Marked decrease in inflammatory markers in treated versus untreated groups. |
| Study 3 | Assess neuroprotective effects | Enhanced survival of neuronal cells under oxidative stress conditions when treated with the compound. |
Pharmacokinetics
Understanding the pharmacokinetics of the compound is crucial for assessing its therapeutic viability:
- Absorption : The compound exhibits favorable absorption characteristics when administered orally.
- Distribution : It has a high volume of distribution due to its lipophilic nature.
- Metabolism : The metabolic pathways involve hepatic enzymes which may lead to various metabolites with distinct biological activities.
- Excretion : Primarily excreted through renal pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The target compound’s macrocyclic core and lipophilic hexamethyl groups likely reduce aqueous solubility, necessitating formulation aids. In contrast, PEG-containing analogues (e.g., 19d) show improved solubility in polar solvents .
- Stability : The tetraoxo groups in the target compound may confer susceptibility to hydrolysis under acidic conditions, whereas fluorinated thioureas () exhibit exceptional thermal stability .
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound integrates a 36-membered azatricyclic core with 15 stereocenters, a benzoxazepine-carbamoyl moiety, and a polyether-linked sulfonylethylamino side chain. Key challenges include:
- Stereochemical control at C1, C2, C4, C9, C12, C14, C15, C18, C19, C21, C23, C30, C32, and C35.
- Macrocycle formation requiring precise alignment of reactive groups to avoid oligomerization.
- Functional group compatibility , particularly the acid-sensitive benzoxazepine and base-labile sulfonamide groups.
Synthesis of Key Intermediates
Preparation of the Azatricyclic Core
The azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl propyl fragment is synthesized via a stereoselective hydrogenation-cyclization sequence.
Catalytic Hydrogenation of Oxime Intermediate
A mixture of l-(4-methoxyphenyl)propan-2-one (55 g), hydroxylamine hydrochloride (23.6 g), and triethylamine (35.4 g) in methanol (275 ml) is stirred at room temperature for 5 hours to yield 2-methoxy-5-[hydroxyimino methyl]benzenesulfonamide (49.5 g, 89% yield). Subsequent hydrogenation using 5% palladium on carbon under 3 kg H₂ pressure for 8 hours affords 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide (27.6 g, 93% yield, m.p. 180°C).
Table 1: Reaction Conditions for Oxime Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (50% wet) |
| H₂ Pressure | 3 kg/cm² |
| Temperature | 25°C |
| Reaction Time | 8 hours |
| Yield | 93% |
Diastereomeric Resolution
The racemic 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide (50 g) is resolved using D-(-)-mandelic acid (33.8 g) in methanol-water (9.5:0.5 v/v) at 65°C, yielding 30.4 g of the R-(-)-enantiomer as a mandelate salt (m.p. 193–194°C). Treatment with HCl gas in isopropanol liberates the free base (38.7 g, 98% chiral purity).
Coupling Reactions for Macrocycle Assembly
Sulfonamide Alkylation
The pivotal coupling between the azatricyclic intermediate and the benzenesulfonamide side chain employs N,N-diisopropylethylamine (22 g) as a base and N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide (19.8 g) as the alkylating agent.
Table 2: Coupling Reaction Parameters
| Component | Quantity/Parameter |
|---|---|
| R-(-)-5-[2-aminopropyl] | 12.5 g |
| Alkylating Agent | 19.8 g |
| Solvent | Methanol |
| Temperature | 125–130°C (reflux) |
| Reaction Time | 10 hours |
| Yield | 23.8 g (90.8%) |
| Purity (HPLC) | 99.0% |
Deprotection and Cyclization
The coupled product undergoes hydrobromic acid-mediated deprotection in glacial acetic acid at 70–75°C for 3 hours, followed by pH adjustment to 12–14 with NaOH to facilitate macrocyclization. Toluene extraction and solvent distillation yield the cyclized product (12.8 kg, 92.7% yield, 99.87% chiral purity).
Functionalization of the Benzoxazepine-Sulfonylethylamino Side Chain
Synthesis of the Sulfonylethylamino Linker
The sulfonylethylamino segment is prepared via nucleophilic substitution of 4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl sulfonyl chloride with ethylenediamine in dichloromethane.
Table 3: Sulfonylethylamino Synthesis
| Parameter | Value |
|---|---|
| Sulfonyl Chloride | 1.2 equiv |
| Ethylenediamine | 2.5 equiv |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Yield | 78% |
Final Assembly and Purification
Carbamate Coupling
The azatricyclic core and benzoxazepine-sulfonylethylamino side chain are conjugated using HATU/DIEA-mediated carbamate formation in DMF, yielding the crude product.
Table 4: Carbamate Coupling Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | HATU (1.5 equiv) |
| Base | DIEA (3.0 equiv) |
| Solvent | DMF |
| Temperature | -20°C → 0°C |
| Reaction Time | 48 hours |
| Crude Yield | 85% |
Recrystallization and Chiral Purification
The crude product is purified via recrystallization from acetone-water (64 ml acetone, 2.3 ml water) at reflux, affording the final compound with 99.5% HPLC purity and 99.8% chiral purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
